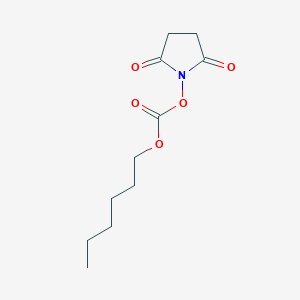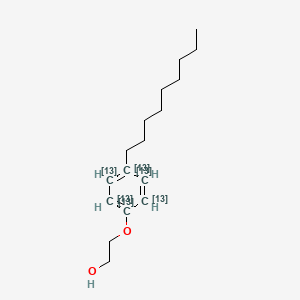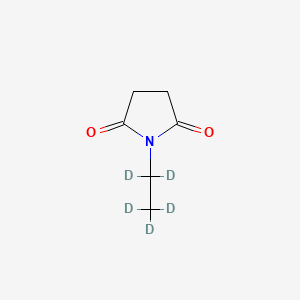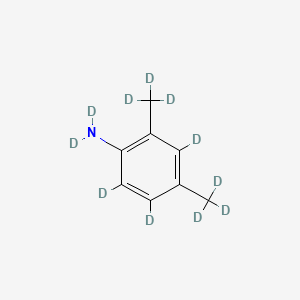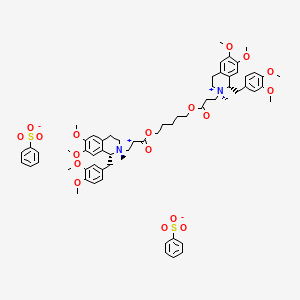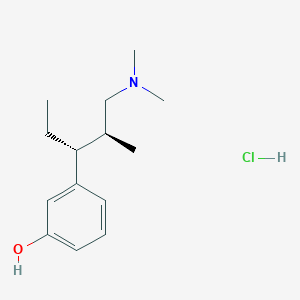![molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Azabicyclo[222]octan-3-carbonochloridate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using stereoselective reactions . Another approach includes the use of palladium-catalyzed reactions to introduce functional groups onto the bicyclic structure .
Industrial Production Methods
Industrial production methods for (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate often rely on scalable synthetic routes that can be performed under mild conditions. These methods may include the use of catalytic systems and continuous flow reactors to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonochloridate group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares similar nitrogen-containing features.
Uniqueness
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1 |
InChI Key |
WGNZRZSJIVMRBU-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)Cl |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



